N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with an ethoxy group and a trimethylbenzene-sulfonamide moiety. Sulfonamides are well-known for their roles in targeting enzymes such as cyclooxygenases (COX) and kinases, with substituents influencing potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-27-20-10-9-19(22-23-20)17-7-6-8-18(13-17)24-28(25,26)21-15(3)11-14(2)12-16(21)4/h6-13,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKBHKPTITWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Sulfonamide Formation: The final step involves the reaction of the ethoxypyridazine derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Gaps
- : Pyrimido-oxazinone derivatives demonstrate that heterocycle choice (pyridazine vs. pyrimido-oxazinone) significantly impacts kinase selectivity .
- : Substituent bulk (e.g., trimethylbenzene vs. smaller groups) may reduce off-target effects but require balancing with solubility .
- Unanswered Questions : The target compound’s exact biological targets, IC₅₀ values, and in vivo efficacy remain unstudied.
Biological Activity
Molecular Structure
The molecular formula for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide can be represented as:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
Anticancer Potential
A notable area of interest is the compound’s potential anticancer activity. In vitro studies have shown that sulfonamides can induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in breast cancer cell lines through the activation of caspase pathways . The structural similarity suggests that this compound may exhibit similar properties.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with pyridazin moieties had enhanced activity compared to traditional sulfonamides .
- Anticancer Activity Assessment : A recent investigation into the cytotoxic effects of sulfonamide derivatives on lung cancer cells revealed that modifications at the phenyl ring significantly increased potency. This suggests that this compound may be a candidate for further anticancer studies .
The biological activities of this compound are primarily attributed to its ability to interfere with critical biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in folate synthesis and DNA replication.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
Q & A
Q. What synthetic strategies are recommended for constructing the sulfonamide core of this compound?
The sulfonamide group can be synthesized via nucleophilic substitution between an amine and a sulfonyl chloride. For example, benzenesulfonyl chloride derivatives react with amines in pyridine as a base and solvent, followed by purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) . Key steps include dropwise addition of sulfonyl chloride to avoid exothermic side reactions and post-reaction washing with water to remove unreacted reagents .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and substituent positions.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtained) to resolve bond angles (e.g., C–N–S angles ~117°) and molecular geometry .
- HPLC with UV detection to assess purity (>95% recommended for pharmacological studies).
Q. How can solubility and stability be optimized for in vitro assays?
Use mixed solvents like methylene chloride:benzene (1:1 v/v) to enhance solubility . For stability, store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group or sulfonamide bond. Pre-screen solvents using DSC/TGA to identify degradation thresholds .
Advanced Research Questions
Q. What methodologies address low coupling efficiency between the pyridazine and sulfonamide moieties?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the pyridazine ring to the phenyl group. Optimize ligand choice (e.g., SPhos) and solvent (1,4-dioxane/water) to improve yields. Monitor reaction progress via TLC (silica GF254, ethyl acetate/hexane) and adjust temperature (80–100°C) to minimize byproducts .
Q. How should researchers resolve contradictory spectral data during structural verification?
- 2D NMR (HSQC, HMBC) to correlate ambiguous proton-carbon signals.
- Computational modeling (DFT) to compare theoretical vs. experimental bond lengths (e.g., C–O bond ~1.36 Å in ethoxy groups) .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen atoms in the pyridazine ring.
Q. What strategies mitigate byproduct formation during sulfonylation?
- Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate sulfonyl chloride activation.
- Control stoichiometry (1.1:1 sulfonyl chloride:amine) to reduce di-sulfonylated byproducts.
- Purify via recrystallization (petroleum ether:ethyl acetate, 3:1) to isolate the target compound .
Data Analysis and Experimental Design
Q. How to design a kinetic study for sulfonamide bond formation?
- Use in situ FTIR to monitor sulfonyl chloride consumption (C=O stretch at 1770 cm⁻¹).
- Collect time-point samples for HPLC analysis to calculate rate constants (pseudo-first-order conditions).
- Vary temperature (25–50°C) to construct an Arrhenius plot and determine activation energy .
Q. What statistical methods are suitable for analyzing biological activity data?
- Multivariate regression to correlate substituent electronic effects (Hammett σ values) with IC₅₀.
- Principal Component Analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) influencing target binding .
Contradictory Data Resolution
Q. How to reconcile discrepancies between computational and experimental solubility data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
